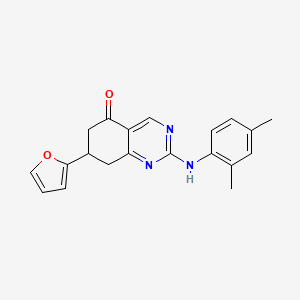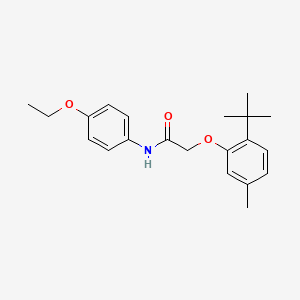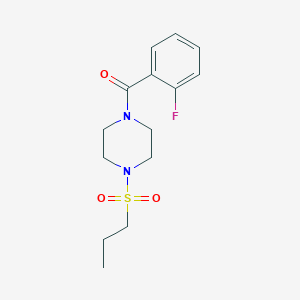
2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one is a complex organic compound that features a quinazolinone core structure
Applications De Recherche Scientifique
2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a furan-2-yl-substituted intermediate, followed by cyclization to form the quinazolinone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Mécanisme D'action
The mechanism by which 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins, thereby influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-dimethylanilino)-7-(thiophen-2-yl)-7,8-dihydro-6H-quinazolin-5-one
- 2-(2,4-dimethylanilino)-7-(pyridin-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Uniqueness
Compared to similar compounds, 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
IUPAC Name |
2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12-5-6-16(13(2)8-12)22-20-21-11-15-17(23-20)9-14(10-18(15)24)19-4-3-7-25-19/h3-8,11,14H,9-10H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPHBIBQHVQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 5-AMINO-3-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE](/img/structure/B5593994.png)
![(E)-N-methoxy-1-[3-methoxy-4-(4-nitrophenoxy)phenyl]methanimine](/img/structure/B5593996.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
![(1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5594013.png)

![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)
![4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)
![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)

![(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)
![ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B5594071.png)
![1,4,6-trimethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5594092.png)
